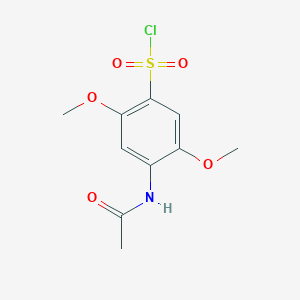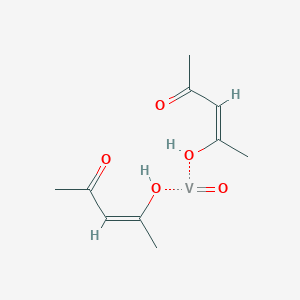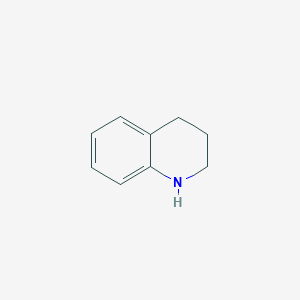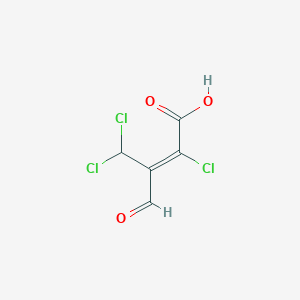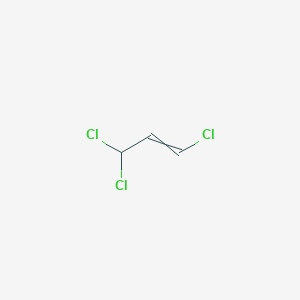
2-Chloro-3-(dichloromethyl)but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(dichloromethyl)but-2-enedioic acid is an organic compound with the molecular formula C5H3Cl3O4 It is characterized by the presence of a chloro group and a dichloromethyl group attached to a butenedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid typically involves the chlorination of maleic acid derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are subsequently hydrolyzed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydrolysis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Chloro-3-(dichloromethyl)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chlorinated products.
Substitution: The chloro and dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, chlorinated carboxylic acids.
Reduction: Reduced chlorinated products, such as chlorinated alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
科学研究应用
2-Chloro-3-(dichloromethyl)but-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid involves its interaction with molecular targets through its chloro and dichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups, which enhance its electrophilic character.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(chloromethyl)but-2-enedioic acid
- 2-Bromo-3-(dichloromethyl)but-2-enedioic acid
- 2-Chloro-3-(dichloromethyl)pent-2-enedioic acid
Uniqueness
2-Chloro-3-(dichloromethyl)but-2-enedioic acid is unique due to the presence of both a chloro and a dichloromethyl group on the butenedioic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. The dichloromethyl group, in particular, enhances the compound’s electrophilic nature, making it a valuable reagent in organic synthesis and industrial applications.
属性
IUPAC Name |
2-chloro-3-(dichloromethyl)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMCESFYDAVNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861289 |
Source


|
| Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122551-90-0 |
Source


|
| Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
